

# Technical Guide: Elucidation of the Structure of 4-(3-Nitrophenyl)benzaldehyde

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## Compound of Interest

Compound Name: 4-(3-Nitrophenyl)benzaldehyde

Cat. No.: B1313739

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **4-(3-Nitrophenyl)benzaldehyde**, a biphenyl compound with potential applications in medicinal chemistry and materials science. The document details the spectroscopic characterization, a proposed synthetic route via Suzuki-Miyaura coupling, and relevant experimental protocols.

## Chemical Structure and Properties

Chemical Name: **4-(3-Nitrophenyl)benzaldehyde** Molecular Formula:  $C_{13}H_9NO_3$  Molecular Weight: 227.22 g/mol CAS Number: 115891-72-8

Structure:

Physical Properties (Predicted):

- **Appearance:** Pale yellow to yellow crystalline solid.
- **Solubility:** Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water.
- **Melting Point:** Not readily available in literature, but expected to be in the range of 100-150 °C based on related biphenyl compounds.

## Spectroscopic Data for Structural Elucidation

While a complete experimental dataset for **4-(3-Nitrophenyl)benzaldehyde** is not widely published, the following tables summarize the expected spectroscopic data based on the analysis of its constituent parts (4-formylphenyl and 3-nitrophenyl moieties) and known spectral data of similar compounds.

**Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (500 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.05	s	1H	Aldehyde proton (-CHO)
~8.45	t, $J \approx 2.0$ Hz	1H	H-2' (proton between the nitro group and the biphenyl linkage)
~8.20	ddd, $J \approx 8.0, 2.0, 1.0$ Hz	1H	H-6' (proton ortho to the nitro group)
~7.95	d, $J \approx 8.5$ Hz	2H	H-2, H-6 (protons on the benzaldehyde ring ortho to the aldehyde)
~7.80	ddd, $J \approx 8.0, 2.0, 1.0$ Hz	1H	H-4' (proton ortho to the nitro group)
~7.75	d, $J \approx 8.5$ Hz	2H	H-3, H-5 (protons on the benzaldehyde ring meta to the aldehyde)
~7.60	t, $J \approx 8.0$ Hz	1H	H-5' (proton meta to the nitro group)

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (125 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Assignment
~191.8	Aldehyde carbon (CHO)
~148.5	C-NO <sub>2</sub> on the nitrophenyl ring
~145.0	Quaternary carbon C-1' of the nitrophenyl ring
~139.0	Quaternary carbon C-4 of the benzaldehyde ring
~136.0	Quaternary carbon C-1 of the benzaldehyde ring
~135.5	CH ortho to the nitro group (C-2')
~130.5	CH on the benzaldehyde ring (C-2, C-6)
~129.8	CH on the nitrophenyl ring (C-5')
~129.5	CH on the benzaldehyde ring (C-3, C-5)
~123.0	CH ortho to the nitro group (C-6')
~122.5	CH meta to the nitro group (C-4')

**Table 3: Predicted Infrared (IR) Spectroscopic Data**

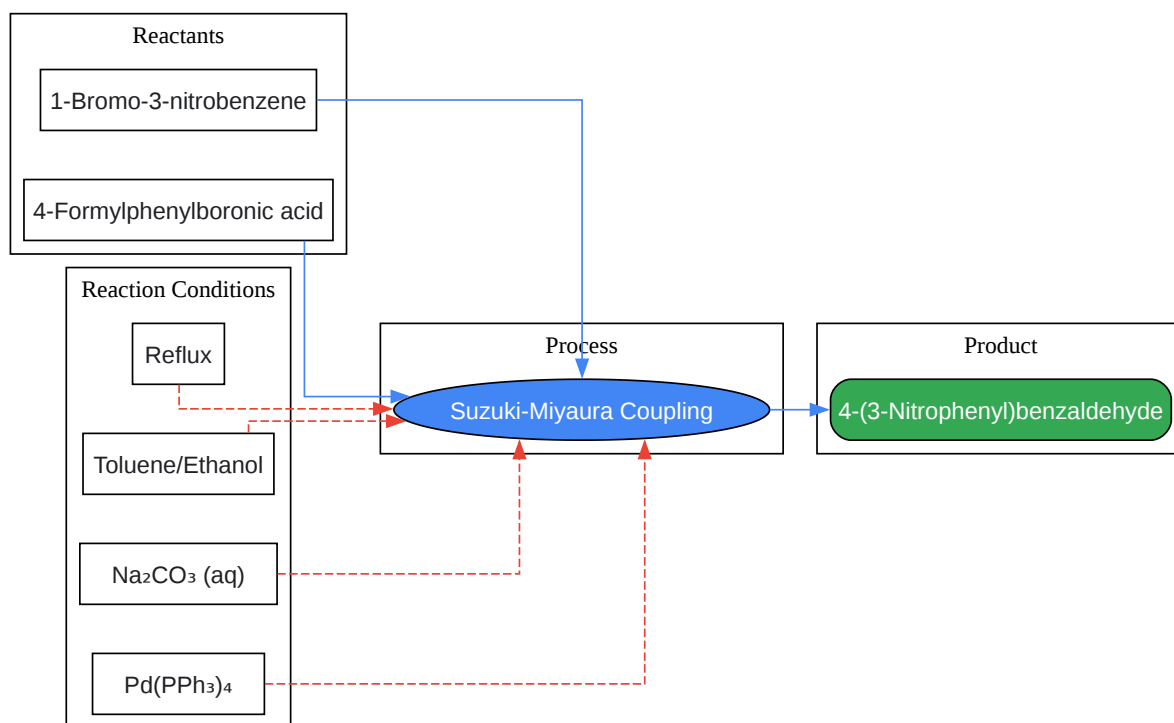
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2820, ~2720	Weak	Aldehyde C-H stretch (Fermi resonance doublet)
~1705	Strong	Aldehyde C=O stretch
~1600, ~1480	Medium	Aromatic C=C skeletal vibrations
~1530, ~1350	Strong	Asymmetric and symmetric NO <sub>2</sub> stretch
~850	Strong	1,4-disubstituted benzene C-H out-of-plane bend
~810, ~740	Strong	1,3-disubstituted benzene C-H out-of-plane bend

**Table 4: Mass Spectrometry Data**

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Exact Mass	227.05824
[M+H] <sup>+</sup>	228.06552
[M+Na] <sup>+</sup>	250.04749

## Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The synthesis of **4-(3-Nitrophenyl)benzaldehyde** can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl boronic acid and an aryl halide.



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Caption: Synthetic workflow for **4-(3-Nitrophenyl)benzaldehyde**.

## Detailed Experimental Protocol

Materials:

- 4-Formylphenylboronic acid (1.0 eq)
- 1-Bromo-3-nitrobenzene (1.0 eq)

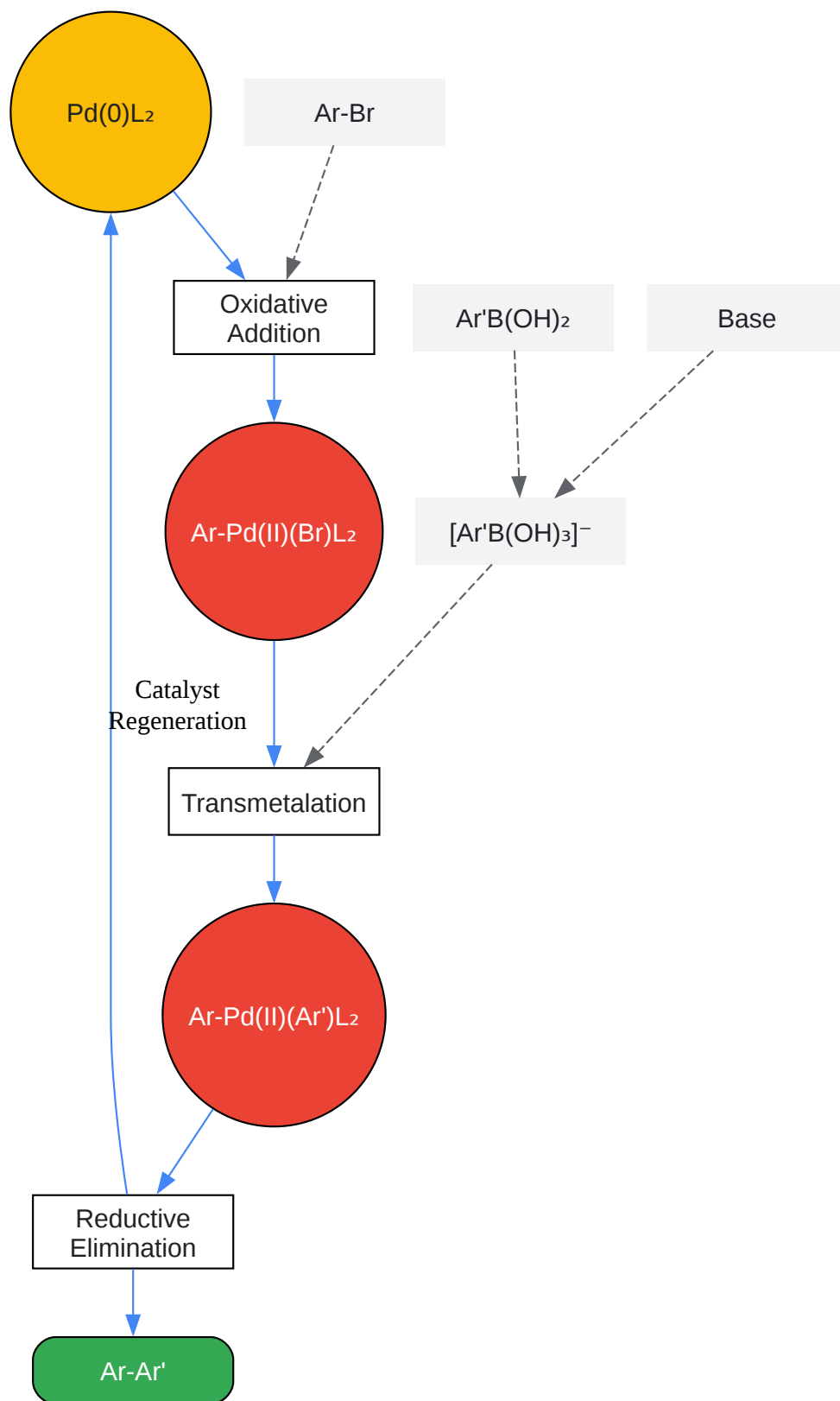
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.03 eq)
- 2 M aqueous sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) solution (2.0 eq)
- Toluene
- Ethanol

#### Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-formylphenylboronic acid, 1-bromo-3-nitrobenzene, and tetrakis(triphenylphosphine)palladium(0).
- Add a 4:1 mixture of toluene and ethanol to the flask.
- Add the 2 M aqueous sodium carbonate solution.
- The reaction mixture is degassed with nitrogen or argon for 15-20 minutes.
- The mixture is then heated to reflux (approximately 80-90 °C) and stirred vigorously for 12-24 hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **4-(3-Nitrophenyl)benzaldehyde** as a solid.

## Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Potential Applications in Drug Development

Nitroaromatic compounds and biphenyl scaffolds are prevalent in medicinal chemistry. The presence of a reactive aldehyde group in **4-(3-Nitrophenyl)benzaldehyde** makes it a versatile intermediate for the synthesis of more complex molecules. Potential applications include its use as a building block for:

- **Schiff bases and hydrazones:** The aldehyde can be readily condensed with primary amines and hydrazines to form imines and hydrazones, which are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.
- **Heterocyclic compounds:** The aldehyde functionality can participate in various cyclization reactions to form diverse heterocyclic systems, which are core structures in many pharmaceuticals.
- **Probes for biological systems:** The nitro group can be reduced to an amine, which can then be further functionalized, for example, with fluorescent tags, allowing the molecule to be used as a probe to study biological processes.

Further research is required to explore the specific biological activities and potential therapeutic applications of **4-(3-Nitrophenyl)benzaldehyde** and its derivatives.

## Conclusion

This technical guide has provided a detailed structural elucidation of **4-(3-Nitrophenyl)benzaldehyde** based on predicted spectroscopic data. A reliable and efficient synthetic protocol using the Suzuki-Miyaura cross-coupling reaction has been outlined, complete with a detailed experimental procedure and a mechanistic overview. The versatile chemical nature of this compound suggests its potential as a valuable intermediate for the synthesis of novel compounds for drug discovery and development. The data and protocols presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.



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